molecular formula C12H20N2O2S B2681934 2-(cyclopentylthio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396808-29-9

2-(cyclopentylthio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2681934
CAS RN: 1396808-29-9
M. Wt: 256.36
InChI Key: PPCQIPGRXKBOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid” is a related compound with the CAS No. 933759-81-0 . It has a molecular weight of 157.17 and a molecular formula of C7H11NO3 . It is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Ketamine and Derivatives

Ketamine, a compound with pharmacological similarities to the specified acetamide derivative, is primarily an N-methyl-D-aspartate receptor antagonist. It has been studied extensively for its anesthetic, analgesic, and rapid-acting antidepressant effects. Research emphasizes ketamine's potential neuroprotective properties and its role in reducing opioid consumption and chronic postsurgical pain following specific surgical procedures. The development of sublingual and nasal formulations highlights the ongoing interest in optimizing delivery methods for therapeutic effects (Peltoniemi et al., 2016).

Piracetam and Its Derivatives

Piracetam and its derivatives, like the specified compound, belong to the racetams group known for impacting cognitive functions, including learning and memory enhancement. The synthesis and pharmacological activities of piracetam derivatives have been explored for their potential in managing diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. This research underlines the continuous search for novel cognitive enhancers and neuroprotective agents (Dhama et al., 2021).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds with functional similarities is crucial for developing new drugs. Studies on ketamine metabolites and their pharmacology provide insights into therapeutic mechanisms beyond NMDA receptor antagonism, including actions on other neurotransmitter systems and ion channels. This knowledge aids in elucidating the complex interactions at play and guides the development of compounds with desirable clinical effects while minimizing adverse side effects (Zanos et al., 2018).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-14-7-9(6-12(14)16)13-11(15)8-17-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQIPGRXKBOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.